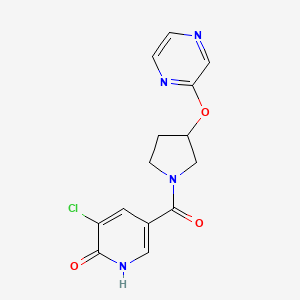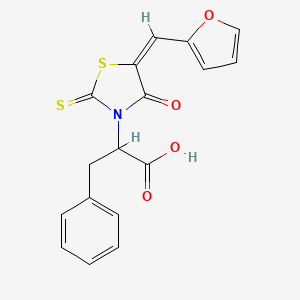![molecular formula C20H19N5OS B2937645 N-(2-(3,5-dimethyl-1-(pyridin-2-yl)-1H-pyrazol-4-yl)ethyl)benzo[d]thiazole-2-carboxamide CAS No. 2034256-92-1](/img/structure/B2937645.png)
N-(2-(3,5-dimethyl-1-(pyridin-2-yl)-1H-pyrazol-4-yl)ethyl)benzo[d]thiazole-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “N-(2-(3,5-dimethyl-1-(pyridin-2-yl)-1H-pyrazol-4-yl)ethyl)benzo[d]thiazole-2-carboxamide” is a complex organic molecule that contains several functional groups and rings, including a pyrazole ring, a pyridine ring, and a benzothiazole ring. These types of compounds are often used in medicinal chemistry due to their diverse biological activities .
Molecular Structure Analysis
The molecular structure of this compound would likely be determined by the arrangement of its functional groups and rings. For example, in similar compounds, the carbonyl functional groups are antiperiplanar, and the molecule features intermolecular hydrogen bonding .Wissenschaftliche Forschungsanwendungen
Antimicrobial and Antituberculosis Activity
Compounds with thiazole and pyrazole motifs have been evaluated for their antimicrobial properties, including activity against tuberculosis. Ethyl-4-(4-((substituted benzyl)amino)piperidin-1-yl)-2-(phenyl/pyridyl)thiazole-5-carboxylates displayed promising results against Mycobacterium tuberculosis with specific compounds showing significant inhibition of MTB DNA gyrase and cytotoxicity levels acceptable for further development (Jeankumar et al., 2013). Additionally, novel analogs incorporating the benzothiazole nucleus demonstrated antibacterial activity, especially against Staphylococcus aureus and Bacillus subtilis, at concentrations non-toxic to mammalian cells, highlighting their potential as novel antibacterial agents (Palkar et al., 2017).
Anticancer Activity
The pyrazole and thiazole scaffolds have also been linked to anticancer activity. Research into novel pyrazolopyrimidines derivatives showed potential as anticancer and anti-5-lipoxygenase agents, with compounds demonstrating significant cytotoxic activity against various cancer cell lines, supporting their further evaluation as cancer therapeutics (Rahmouni et al., 2016).
Insecticidal Activity
The development of heterocycles incorporating a thiadiazole moiety based on the ethyl 4-(chloromethyl)pyrazolo[5,1-c][1,2,4]triazine-3-carboxylates structure demonstrated insecticidal activity against the cotton leafworm, Spodoptera littoralis. This research underlines the potential of such compounds in agricultural applications to control pest populations (Fadda et al., 2017).
Antimicrobial Agents
Synthesis and evaluation of thiazole and pyrazole derivatives based on the 4,5,6,7-tetrahydrobenzothiophene moiety revealed compounds with promising antimicrobial activities. Such research emphasizes the utility of these molecular frameworks in developing new antimicrobial agents to address the challenge of antibiotic resistance (Gouda et al., 2010).
Wirkmechanismus
Eigenschaften
IUPAC Name |
N-[2-(3,5-dimethyl-1-pyridin-2-ylpyrazol-4-yl)ethyl]-1,3-benzothiazole-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N5OS/c1-13-15(14(2)25(24-13)18-9-5-6-11-21-18)10-12-22-19(26)20-23-16-7-3-4-8-17(16)27-20/h3-9,11H,10,12H2,1-2H3,(H,22,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUVHYFPMFKPOCE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C2=CC=CC=N2)C)CCNC(=O)C3=NC4=CC=CC=C4S3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(3,5-dimethyl-1-(pyridin-2-yl)-1H-pyrazol-4-yl)ethyl)benzo[d]thiazole-2-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(3-methoxybenzyl)-N'-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]ethanediamide](/img/structure/B2937562.png)


![N-[4-(propan-2-yl)phenyl]-1H-indole-3-carboxamide](/img/structure/B2937566.png)





![4-hydroxy-3-[2-(5-methoxy-1H-indol-3-yl)ethyl]-4-methyl-1-oxa-3-azaspiro[4.5]decan-2-one](/img/structure/B2937573.png)

![Bicyclo[2.1.0]pentane-2-carboxylic acid](/img/structure/B2937578.png)

![1-methyl-N-(7-methylbenzo[1,2-d:3,4-d']bis(thiazole)-2-yl)-1H-pyrazole-5-carboxamide](/img/structure/B2937581.png)